N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Description
N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.41. The purity is usually 95%.
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Scientific Research Applications
Electronic and Biological Interactions
N-(4-acetylphenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been studied for its electronic and biological interactions in polar liquids, utilizing the Gaussian 16 W DFT tool. The research explored the compound's optimized geometrical properties, electron localization functions, and intermolecular interaction analysis in polar aprotic liquids. The study highlighted the compound's reactivity in various solvents, charge transfer energies through the NBO method, and its potential applications in fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).
Synthesis Improvements
Improvements in the synthesis of related acetamide compounds have been documented, providing valuable insights into technical method enhancements for reduction, acetylation, and ethylation. This research could inform more efficient and cost-effective synthesis processes for compounds similar to this compound (Gong Fenga, 2007).
Anticancer Drug Synthesis
Another study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares structural similarities with this compound, revealing its anticancer potential. The research elaborated on the synthetic procedures, crystalline structure, and molecular docking analysis targeting the VEGFr receptor, suggesting a potential application in cancer treatment (Sharma et al., 2018).
Antimicrobial Studies
N-substituted sulfanilamide derivatives, including compounds with structural elements related to this compound, have been synthesized and assessed for antibacterial and antifungal activities. These studies provide insights into the antimicrobial potential of similar acetamide derivatives, contributing to the development of new therapeutic agents (Lahtinen et al., 2014).
Environmental Applications
Research on acetaminophen degradation using amorphous Co(OH)2 nanocages as peroxymonosulfate activators has implications for the environmental processing of related compounds. This study explored efficient degradation mechanisms and the role of amorphous materials in catalytic reactions, potentially applicable to the breakdown of similar acetamide-based pollutants (Qi et al., 2020).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-24(22,23)17-10-4-14(5-11-17)12-18(21)19-16-8-6-15(7-9-16)13(2)20/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLSVDYTKPCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.